2-Cyclopentyl-2-propanol physical properties
2-Cyclopentyl-2-propanol physical properties
An In-depth Technical Guide on the Physical Properties of 2-Cyclopentyl-2-propanol
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Cyclopentyl-2-propanol, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical processes and workflows.
Core Physical and Chemical Properties
2-Cyclopentyl-2-propanol is a tertiary alcohol with a molecular formula of C₈H₁₆O.[1] Its structure consists of a cyclopentyl ring and a hydroxyl-bearing tertiary carbon atom, which also holds two methyl groups.[1] This structure dictates its physical characteristics and chemical reactivity. At room temperature, it exists as a liquid.[1]
Quantitative Data Summary
The known physical properties of 2-Cyclopentyl-2-propanol are summarized in the table below. The data has been compiled from various chemical databases and critically evaluated sources.
| Property | Value | Conditions / Notes | Source(s) |
| Molecular Formula | C₈H₁₆O | [1][2][3][4] | |
| Molecular Weight | 128.22 g/mol | Also reported as 128.215 g/mol and 128.21 g/mol . | [1][2][5][6] |
| CAS Registry Number | 1462-06-2 | A unique identifier for the compound. | [1][2] |
| Physical State | Liquid | At room temperature. | [1] |
| Density | 0.9128 g/cm³ | At standard conditions. | [1][7] |
| Boiling Point | 77-78 °C | At reduced pressure of 13 Torr. | [1][7] |
| Predicted pKa | 15.40 ± 0.29 | Calculated value, indicative of its acidity. | [1][6] |
| Solubility | Miscible with water | Alcohols with small hydrocarbon parts are generally miscible with water due to hydrogen bonding. | [8][9] |
The National Institute of Standards and Technology (NIST) provides extensive, critically evaluated thermophysical property data for 2-Cyclopentyl-2-propanol over a range of temperatures and pressures, including liquid and gas densities, viscosity, and thermal conductivity.[5]
Synthesis and Characterization Workflows
Understanding the synthesis and characterization of 2-Cyclopentyl-2-propanol is crucial for its application in research and development.
Synthesis of 2-Cyclopentyl-2-propanol
A common method for synthesizing tertiary alcohols like 2-Cyclopentyl-2-propanol is through the reaction of a Grignard reagent with a ketone.[10][11] In this case, cyclopentylmagnesium bromide is reacted with acetone (B3395972). The workflow involves the initial formation of the Grignard reagent from chlorocyclopentane, followed by the reaction with acetone and subsequent acidic workup to yield the final product.[10][11]
General Characterization Workflow
The identity and purity of synthesized 2-Cyclopentyl-2-propanol are confirmed through a combination of physical property measurements and spectroscopic analysis. Chemical tests can further classify it as a tertiary alcohol.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of 2-Cyclopentyl-2-propanol.
Determination of Boiling Point (Reduced Pressure)
Given that many organic compounds decompose at their atmospheric boiling points, distillation under reduced pressure is a common method for purification and boiling point determination.
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Apparatus : A short-path distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, a heating mantle, a distillation flask, a condenser, a receiving flask, and a thermometer.
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Procedure :
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Place a sample of 2-Cyclopentyl-2-propanol and a boiling chip into the distillation flask.
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Assemble the apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.
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Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 13 Torr) as measured by the manometer.
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Begin heating the distillation flask gently.
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Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
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Determination of Density
The density of a liquid can be accurately determined using a pycnometer or by simply measuring the mass of a known volume.
-
Apparatus : A pycnometer (specific gravity bottle) of a known volume, an analytical balance, and a constant temperature water bath.
-
Procedure :
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and place it in a constant temperature water bath until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the pycnometer's calibration mark.
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Remove the pycnometer from the bath, wipe it dry, and measure its mass.
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The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
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Chemical Reactivity and Classification
As a tertiary alcohol, 2-Cyclopentyl-2-propanol exhibits characteristic reactivity that distinguishes it from primary and secondary alcohols.[1] Specifically, it is resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[1]
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Lucas Test : This test distinguishes between primary, secondary, and tertiary alcohols based on their reaction rate with a solution of zinc chloride in concentrated HCl (Lucas reagent).[12][13]
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Protocol : Add a few drops of 2-Cyclopentyl-2-propanol to the Lucas reagent in a test tube and shake.
-
Expected Result : Tertiary alcohols react almost instantaneously to form an insoluble alkyl chloride, resulting in the immediate appearance of a cloudy mixture or a separate layer.[12]
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-
Chromic Acid (Jones) Test : This test is used to detect the presence of primary or secondary alcohols, which are oxidized by chromic acid.[12][13]
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Protocol : Dissolve a small amount of 2-Cyclopentyl-2-propanol in acetone and add a few drops of the Jones reagent (a solution of chromium trioxide in sulfuric acid).
-
Expected Result : As a tertiary alcohol, 2-Cyclopentyl-2-propanol will not be oxidized. Therefore, no reaction will be observed, and the solution will retain the orange color of the Cr⁶⁺ reagent.[12][13] A positive test for a primary or secondary alcohol would be indicated by a color change to blue-green (due to the formation of Cr³⁺).[12]
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References
- 1. 2-Cyclopentyl-2-propanol (1462-06-2) for sale [vulcanchem.com]
- 2. 2-Cyclopentylpropan-2-ol | C8H16O | CID 239237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. GSRS [precision.fda.gov]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-CYCLOPENTYL-2-PROPANOL CAS#: 1462-06-2 [m.chemicalbook.com]
- 8. studylib.net [studylib.net]
- 9. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 10. Solved 2. Write chemical equations for synthesis of | Chegg.com [chegg.com]
- 11. google.com [google.com]
- 12. tsfx.edu.au [tsfx.edu.au]
- 13. scribd.com [scribd.com]


